

An In-depth Technical Guide to 3-Hydroxyisoquinoline (CAS 7651-81-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxyisoquinoline

Cat. No.: B164757

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisoquinoline, with the CAS Registry Number 7651-81-2, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. [1][2] Structurally featuring an isoquinoline core with a hydroxyl group at the 3-position, this molecule serves as a versatile building block for the synthesis of more complex and biologically active compounds.[1][2] Its unique electronic and structural properties make it a valuable intermediate in the development of pharmaceuticals, particularly for neurological disorders and as potential anti-cancer agents.[2] Furthermore, its inherent fluorescence has led to its use in the creation of fluorescent probes for biological imaging.[2] This technical guide provides a comprehensive overview of the properties, hazards, experimental protocols, and potential applications of **3-Hydroxyisoquinoline**.

Properties of 3-Hydroxyisoquinoline

The physical and chemical properties of **3-Hydroxyisoquinoline** are summarized in the tables below.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	7651-81-2	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10]
Molecular Formula	C ₉ H ₇ NO	[2] [3] [6] [7]
Molecular Weight	145.16 g/mol	[2] [3] [6]
Appearance	White to yellow to orange crystalline powder	[2]
Melting Point	192-194 °C (lit.)	[3] [8]
Boiling Point	267 °C	[2]
Solubility	Generally more soluble in polar organic solvents.	[1]
Storage	Store at room temperature.	[2]

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR	Spectral data available in various deuterated solvents.	[11]
¹³ C NMR	Spectral data available.	[12]
IR	Spectral data available.	[12]

Hazards and Safety Information

3-Hydroxyisoquinoline possesses certain hazards that require careful handling in a laboratory setting. The GHS classifications and other safety information are provided below.

Table 3: Hazard Identification and Safety Precautions

Hazard	Classification and Precautionary Statements	Reference(s)
GHS Pictograms	[3]	
Signal Word	Danger	[3]
Hazard Statements	H302: Harmful if swallowed. H318: Causes serious eye damage.	[3]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
Personal Protective Equipment (PPE)	Dust mask type N95 (US), Eyeshields, Gloves.	[3]
Storage Class	11 - Combustible Solids	[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **3-Hydroxyisoquinoline**.

Synthesis of 3-Hydroxyisoquinoline

A convenient one-pot synthesis of **3-hydroxyisoquinolines** from β -ketoesters has been reported.[\[12\]](#) The following is a representative procedure based on this method.

Materials:

- β -ketoester (e.g., methyl 2-methyl-3-oxobutanoate)

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- Cesium fluoride (CsF)
- Acetonitrile (CH₃CN), anhydrous
- Ammonium hydroxide (NH₄OH)
- Schlenk flask
- Magnetic stirrer
- Standard glassware for workup and purification

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the β -ketoester (1.0 equiv), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv), and anhydrous acetonitrile.
- Stir the solution and add cesium fluoride (2.5 equiv) in one portion.
- Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add ammonium hydroxide (5.0 equiv) to the reaction mixture and stir at 60 °C for an additional 6-12 hours.
- Cool the mixture to room temperature and dilute with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel to afford the desired **3-hydroxyisoquinoline**.

Purification by Recrystallization

Materials:

- Crude **3-Hydroxyisoquinoline**
- Suitable solvent or solvent pair (e.g., ethanol/water, toluene)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter flask
- Filter paper

Procedure:

- Place the crude **3-Hydroxyisoquinoline** in an Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent in which the compound is soluble.
- Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- A mixture of acetonitrile and water (with or without a modifier like 0.1% trifluoroacetic acid), optimized for best separation. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

Procedure:

- Prepare a stock solution of **3-Hydroxyisoquinoline** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Prepare a series of standards by diluting the stock solution.
- Set the flow rate to 1.0 mL/min and the detection wavelength to an appropriate value based on the UV spectrum of **3-Hydroxyisoquinoline** (e.g., 254 nm or 280 nm).
- Inject the standards and the sample solution into the HPLC system.
- Analyze the resulting chromatograms for retention time and peak area to determine the purity and/or concentration of **3-Hydroxyisoquinoline**.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **3-Hydroxyisoquinoline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

- Transfer the solution to a clean and dry 5 mm NMR tube.
- Ensure the sample height in the tube is adequate for the spectrometer (typically 4-5 cm).

Data Acquisition:

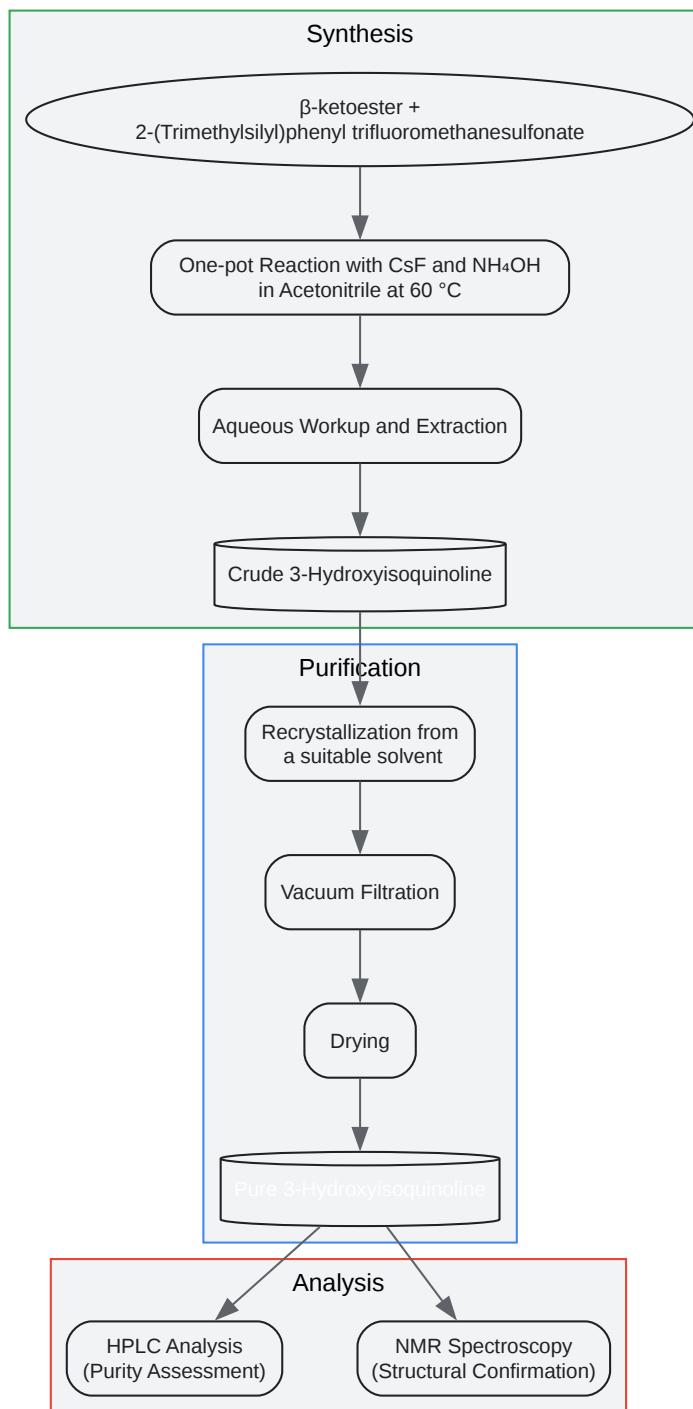
- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
- Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the compound.

Biological Activity and Signaling Pathways

3-Hydroxyisoquinoline has been identified as a non-nucleoside inhibitor of cyclic nucleotide phosphodiesterase (cNMP), suggesting its potential in the treatment of neurological disorders.

[1] It has also been investigated for its potential anti-inflammatory and antitumor effects.[1]

While the broad class of isoquinolines is known to interact with various biological targets, specific signaling pathways directly modulated by **3-Hydroxyisoquinoline** are not extensively documented in publicly available literature. One study indicated that **3-hydroxyisoquinoline** was inactive as an estrogen receptor-alpha agonist.[13]


Given the interest in isoquinoline derivatives as kinase inhibitors, a potential area of investigation would be the effect of **3-Hydroxyisoquinoline** on key signaling cascades such as the MAPK and NF- κ B pathways, which are often dysregulated in cancer and inflammatory diseases. However, at present, there is a lack of specific experimental evidence detailing these interactions for this particular compound.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-Hydroxyisoquinoline**.

Synthesis and Purification Workflow of 3-Hydroxyisoquinoline

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and analysis of **3-Hydroxyisoquinoline**.

Conclusion

3-Hydroxyisoquinoline (CAS 7651-81-2) is a valuable chemical entity with established applications as a synthetic intermediate and potential for further development in pharmaceuticals and material science. This guide has provided a comprehensive overview of its chemical and physical properties, associated hazards, and detailed experimental protocols for its synthesis, purification, and analysis. While its broader biological activities are recognized, further research is required to elucidate the specific cellular signaling pathways it modulates. The information presented herein serves as a foundational resource for researchers and professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 7651-81-2: 3(2H)-Isoquinolinone | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-羟基异喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 7651-81-2 Cas No. | 3-Hydroxyisoquinoline | Apollo [store.apolloscientific.co.uk]
- 5. 3-Hydroxyisoquinoline, CasNo.7651-81-2 SHANDONG BENRITE NEW CHEMICAL MATERIALS CO.,LTD. China (Mainland) [sdbr.lookchem.com]
- 6. scbt.com [scbt.com]
- 7. 3-Hydroxyisoquinoline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. parchem.com [parchem.com]
- 9. L19428.03 [thermofisher.com]
- 10. 3-Hydroxyisoquinoline | 7651-81-2 [chemicalbook.com]

- 11. Buy 3-Hydroxyisoquinoline | 7651-81-2 [smolecule.com]
- 12. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxyisoquinoline (CAS 7651-81-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b164757#3-hydroxyisoquinoline-cas-7651-81-2-properties-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com